

The Chemical Landscape of LY2365109 Hydrochloride: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	LY2365109 hydrochloride	
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This technical guide provides an in-depth overview of the chemical and pharmacological properties of **LY2365109 hydrochloride**, a potent and selective inhibitor of the glycine transporter 1 (GlyT1). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of modulating glycinergic neurotransmission.

Core Chemical Properties

LY2365109 hydrochloride is a synthetic molecule belonging to the class of amino acid derivatives.[1] Its fundamental chemical properties are summarized in the table below.



Property	Value	Source
Molecular Formula	C22H27NO5·HCI	[2][3]
Molecular Weight	421.91 g/mol	[1][2]
CAS Number	1779796-27-8	[1][2]
Appearance	Solid	[1]
Purity	≥98%	[2][4]
Chemical Name	N-[2-[4-(1,3-Benzodioxol-5- yl)-2-(1,1- dimethylethyl)phenoxy]ethyl]- N-methylglycine hydrochloride	[3][4]

While specific data for the pKa and melting point of **LY2365109 hydrochloride** are not readily available in the public domain, general stability information for similar hydrochloride salts suggests it is stable under standard laboratory conditions but may be incompatible with strong oxidizing agents.

Solubility Profile

The solubility of **LY2365109 hydrochloride** is a critical parameter for its use in in vitro and in vivo experimental settings.

Solvent	Maximum Concentration	Source
DMSO	100 mM (42.19 mg/mL)	[2][4]
Ethanol	50 mM (21.1 mg/mL)	[2][4]

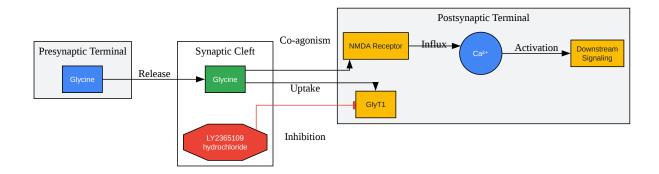
Pharmacological Activity

LY2365109 hydrochloride is a potent and selective inhibitor of the glycine transporter 1 (GlyT1).[1][2][5] GlyT1 is a key protein responsible for the reuptake of glycine from the synaptic cleft, thereby regulating its extracellular concentration.[5]



Mechanism of Action

The primary mechanism of action of **LY2365109 hydrochloride** involves the inhibition of GlyT1. By blocking this transporter, the compound increases the concentration of glycine in the synaptic cleft.[5] Glycine is an essential co-agonist for the N-methyl-D-aspartate (NMDA) receptor, a critical component of excitatory neurotransmission.[2][5] Enhanced activation of NMDA receptors is believed to be a promising therapeutic strategy for conditions associated with NMDA receptor hypofunction, such as schizophrenia.[2]



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Mechanism of GlyT1 inhibition by **LY2365109 hydrochloride**.

In Vitro Potency

LY2365109 hydrochloride demonstrates high potency for the human GlyT1a transporter.

Target	IC ₅₀	Source
hGlyT1a	15.8 nM	[1][5]
GlyT2	> 30,000 nM	[2][4]

The high selectivity for GlyT1 over GlyT2 is a key feature of this compound.

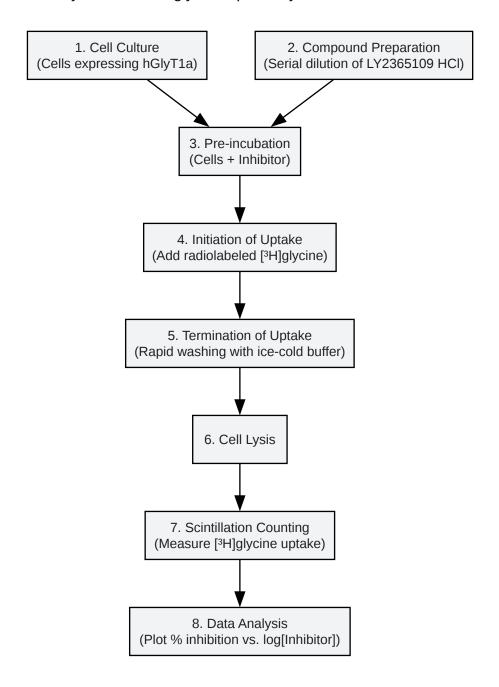


Experimental Protocols

The following provides a generalized methodology for determining the in vitro potency of a GlyT1 inhibitor like **LY2365109 hydrochloride**.

IC₅₀ Determination via Glycine Uptake Assay

This protocol outlines the key steps to measure the concentration of an inhibitor required to reduce the rate of a GlyT1-mediated glycine uptake by 50%.





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Workflow for IC₅₀ determination of a GlyT1 inhibitor.

Methodology:

- Cell Culture: Utilize a stable cell line overexpressing the human GlyT1a transporter (e.g., HEK293 or CHO cells).
- Compound Preparation: Prepare a series of dilutions of LY2365109 hydrochloride in an appropriate assay buffer.
- Pre-incubation: Add the different concentrations of the inhibitor to the cultured cells and incubate for a defined period.
- Initiation of Uptake: Initiate the glycine uptake by adding a solution containing a known concentration of radiolabeled glycine (e.g., [3H]glycine).
- Termination of Uptake: After a specific incubation time, rapidly terminate the uptake by washing the cells with ice-cold buffer to remove extracellular radiolabeled glycine.
- Cell Lysis: Lyse the cells to release the intracellular contents.
- Scintillation Counting: Measure the amount of radioactivity in the cell lysate using a scintillation counter to quantify the amount of glycine taken up by the cells.
- Data Analysis: Plot the percentage of inhibition of glycine uptake against the logarithm of the inhibitor concentration. The IC₅₀ value is the concentration of the inhibitor that produces 50% inhibition of glycine uptake.

Conclusion

LY2365109 hydrochloride is a valuable research tool for investigating the role of the glycine transporter 1 in various physiological and pathological processes. Its high potency and selectivity make it an ideal pharmacological probe for studying the consequences of enhanced glycinergic signaling and NMDA receptor function. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of this and similar compounds.



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